molecular formula C41H70N16O16S B612807 Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2 CAS No. 868844-74-0

Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2

Cat. No. B612807
M. Wt: 1075.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide sequence “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” is also known as Acetyl Octapeptide-3 . It is an anti-wrinkle peptide that can reduce wrinkles . It is used to eliminate fine lines caused by facial muscle contractions and has anti-aging effects .


Synthesis Analysis

The peptide is synthesized as a bio-safe cosmetic alternative to the botulinum toxin . The method of choice in bioactive peptide analysis is reversed-phase high-performance liquid chromatography coupled with mass spectrometry (LC-MS) .


Molecular Structure Analysis

The molecular formula of this peptide is C41H70N16O16S, and its molecular weight is 1075.16 .


Chemical Reactions Analysis

The peptide forms 1:1 complexes with copper (II) ions. The complexation reactions are entropy-driven processes .


Physical And Chemical Properties Analysis

The peptide is stable under normal temperatures and pressures. It should be stored at temperatures between -2 and 8 degrees Celsius .

Scientific Research Applications

1. Interaction with Copper(II) Ions

Research has shown that Argireline (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) and its derivatives interact with copper(II) ions. Studies using isothermal titration calorimetry, potentiometric titration, and circular dichroism spectroscopy revealed that copper(II) ions form 1:1 complexes with Argireline. This interaction is an entropy-driven process, and the stability of the resulting complexes varies among different derivatives of Argireline (Makowska et al., 2018).

Future Directions

Further biological studies are necessary to understand the biological activity of the oxidized form of the peptide. Efficient analytical procedures for transformation monitoring and quality control in cosmetic products are also needed .

properties

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49)/t19-,21-,22-,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMACPCJUCHVVGP-FNRPHRCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70N16O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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